N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Description

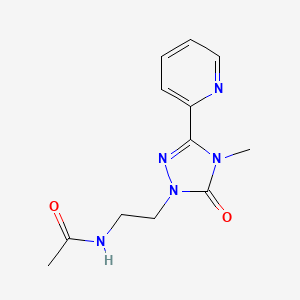

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core fused with a pyridine moiety. The triazole ring is substituted with a methyl group at position 4, a keto group at position 5, and a pyridin-2-yl group at position 2. This structural complexity suggests applications in medicinal chemistry, particularly as a ligand for metal coordination or a pharmacophore in drug design.

Properties

IUPAC Name |

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-9(18)13-7-8-17-12(19)16(2)11(15-17)10-5-3-4-6-14-10/h3-6H,7-8H2,1-2H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHXAFUZCGDZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine moiety, which is known to contribute to its biological activities. The structural formula can be represented as follows:

Research indicates that compounds with triazole structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Triazole derivatives are known to inhibit enzymes like cytochrome P450, impacting various metabolic pathways.

- Modulation of Cell Signaling : Interaction with cellular receptors can alter signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

A series of in vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

These results suggest that the compound possesses significant antimicrobial properties.

Anticancer Activity

The compound has also been evaluated for its anticancer potential against several cancer cell lines. A notable study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

The structure activity relationship analysis indicates that modifications to the pyridine and triazole rings can enhance cytotoxicity.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various triazole derivatives, including N-(2-(4-methyl-5-oxo...)). The study concluded that the presence of electron-withdrawing groups on the triazole ring significantly improved antibacterial activity against Gram-positive bacteria .

- Anticancer Mechanisms : Research conducted by demonstrated that the compound inhibits cell proliferation in MCF7 cells through the induction of apoptosis via caspase activation. This study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

- Structure Activity Relationship Analysis : A comprehensive SAR analysis indicated that modifications at the 4-position of the triazole ring could lead to enhanced potency against various cancer cell lines. The presence of a methyl group at this position was found to be particularly beneficial for activity .

Scientific Research Applications

Pharmacological Properties

-

Antimicrobial Activity :

- Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazole have been reported to exhibit activity against various pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy comparable to conventional antibiotics . The specific structure of N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide may enhance these properties due to the presence of the pyridine moiety.

- Antifungal Activity :

- Neuroprotective Effects :

Potential Therapeutic Uses

The therapeutic potential of this compound extends into several domains:

Table 1: Summary of Therapeutic Applications

| Application Area | Description |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |

| Antifungal | Shows superior activity against resistant fungal strains. |

| Neuroprotection | Potential use in neurodegenerative conditions due to protective effects. |

| Antiviral | Investigated for activity against viral infections. |

| Anti-inflammatory | Possible applications in reducing inflammation in various diseases. |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of triazole derivatives similar to this compound:

- Antibacterial Efficacy :

- Antifungal Activity Assessment :

- Neuroprotective Studies :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of 1,2,4-triazole derivatives. Key structural analogues include:

Physicochemical and Functional Properties

- Target Compound vs. Furan-2-carboxamide Derivative : Replacing acetamide with furan-2-carboxamide increases molecular weight by ~15 Da and introduces a heteroaromatic ring. This substitution could enhance π-π stacking interactions in biological targets but may reduce aqueous solubility due to the non-polar furan group.

- Target Compound vs. Indole-Chlorobenzyl Derivative : The indole and chlorobenzyl groups in the latter compound add significant steric bulk, which may improve binding affinity to hydrophobic pockets in enzymes or receptors. However, the acetohydrazide group introduces hydrolytic instability compared to the acetamide in the target compound.

- Target Compound vs. Pyrazole-Based Acetamide : The absence of the pyridine and ethylacetamide chain in the pyrazole derivative results in a 50% reduction in molecular weight. This likely translates to lower melting points and faster renal clearance but diminishes opportunities for target-specific interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.